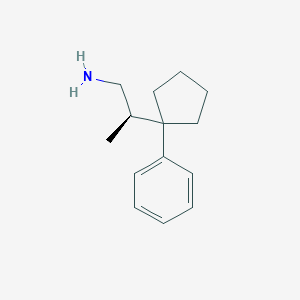

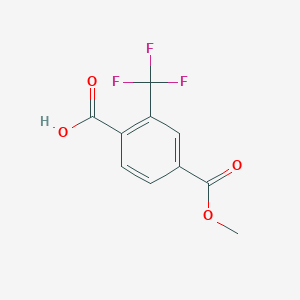

4-(Methoxycarbonyl)-2-(trifluoromethyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(Trifluoromethyl)benzoic acid” is a type of organic compound that belongs to the class of benzenoids. It has a molecular formula of C8H5F3O2 . This compound has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N?-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .

Synthesis Analysis

The synthesis of salicylanilide 4-(trifluoromethyl)benzoates involves the use of 4-(Trifluoromethyl)benzoic acid. The process involves N,N?-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)benzoic acid can be represented by the SMILES stringOC(=O)C1=CC=C(C=C1)C(F)(F)F . This indicates that the molecule consists of a benzene ring with a trifluoromethyl group and a carboxylic acid group attached to it. Chemical Reactions Analysis

4-(Trifluoromethyl)benzoic acid has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .Physical and Chemical Properties Analysis

4-(Trifluoromethyl)benzoic acid is a white crystalline powder . It has a melting point of 219°C to 222°C . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science Applications

Luminescent Properties of Coordination Compounds : A study involving the synthesis of lanthanide coordination compounds with 4-benzyloxy benzoic acid derivatives (including compounds with methoxycarbonyl substituents) demonstrated how electron-withdrawing and electron-donating groups influence the photophysical properties of these compounds. This research is significant for developing materials with specific luminescent properties (Sivakumar et al., 2010).

Catalysis in Organic Reactions : Another study highlighted the role of palladium complexes in the methoxycarbonylation of aryl chlorides, where the presence of methoxycarbonyl groups (akin to 4-(Methoxycarbonyl)-2-(trifluoromethyl)benzoic acid) in substrates influences the reaction outcomes. This insight is crucial for optimizing catalytic processes in organic synthesis (Jiménez-Rodríguez et al., 2005).

Pharmaceutical and Biological Research

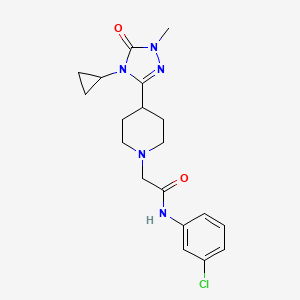

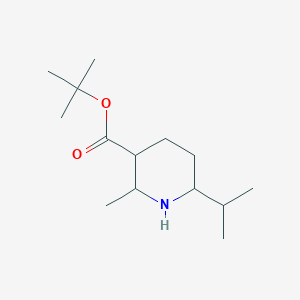

Antimalarial Compound Synthesis : The development of efficient methods for the preparation of piperidine derivatives, which are recognized as imino-sugars, involves nucleophilic substitution reactions where methoxycarbonyl substituents play a significant role. This methodology contributes to the synthesis of compounds like febrifugine, a potent antimalarial alkaloid, showcasing the importance of specific functional groups in medicinal chemistry research (Okitsu et al., 2001).

Antihepatotoxic Activity : In a different context, p-Methoxy benzoic acid, closely related to this compound, isolated from Capparis spinosa, exhibited significant antihepatotoxic activity. This demonstrates the potential therapeutic applications of compounds with methoxycarbonyl groups in treating liver diseases (Gadgoli & Mishra, 1999).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-methoxycarbonyl-2-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O4/c1-17-9(16)5-2-3-6(8(14)15)7(4-5)10(11,12)13/h2-4H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPFENIWMFBXIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-methylbenzonitrile](/img/structure/B2936323.png)

![(E)-methyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2936325.png)

![2-methyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2936326.png)

![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2936327.png)

![3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2936328.png)